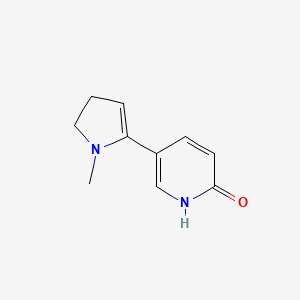
6-hydroxy-N-methylmyosmine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-N-methylmyosmine is an organic cation obtained by protonation of the tertiary amino function of this compound. It is a metabolite found in certain bacterial species and is known for its role in the degradation of nicotine . The compound has a molecular formula of C10H13N2O and a net charge of +1 .
准备方法
Synthetic Routes and Reaction Conditions
6-hydroxy-N-methylmyosmine can be synthesized from nicotine through a series of microbial transformations. One of the key enzymes involved in this process is 6-hydroxynicotine oxidase, which catalyzes the oxidation of 6-hydroxynicotine to this compound . The reaction typically occurs at 30°C and pH 7.0, using whole cells of genetically engineered bacteria such as Agrobacterium tumefaciens S33 .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalysis with genetically modified bacteria. The process includes the cultivation of bacteria in a medium containing glucose, ammonium, and 6-hydroxy-3-succinoylpyridine. The nicotine from tobacco wastes is then transformed into this compound with high efficiency .
化学反应分析
Types of Reactions
6-hydroxy-N-methylmyosmine undergoes various chemical reactions, including:
Oxidation: Catalyzed by 6-hydroxynicotine oxidase, converting 6-hydroxynicotine to this compound.
Hydrolysis: The compound can spontaneously hydrolyze into 6-hydroxy-pseudooxynicotine.
Common Reagents and Conditions
Oxidation: Requires the presence of oxygen and the enzyme 6-hydroxynicotine oxidase.
Hydrolysis: Occurs spontaneously in aqueous conditions.
Major Products Formed
6-hydroxy-pseudooxynicotine: Formed through the hydrolysis of this compound.
科学研究应用
6-hydroxy-N-methylmyosmine has several scientific research applications:
作用机制
The mechanism of action of 6-hydroxy-N-methylmyosmine involves its conversion from 6-hydroxynicotine by the enzyme 6-hydroxynicotine oxidase. This enzyme binds to a flavin adenine dinucleotide (FAD) and catalyzes the oxidation process in the presence of oxygen, resulting in the formation of this compound and hydrogen peroxide . The compound is then further metabolized or hydrolyzed in bacterial cells .
相似化合物的比较
Similar Compounds
6-hydroxynicotine: A precursor in the synthesis of 6-hydroxy-N-methylmyosmine.
6-hydroxy-nornicotine: Structurally related and undergoes similar microbial transformations.
6-hydroxy-pseudooxynicotine: A hydrolysis product of this compound.
生物活性
6-Hydroxy-N-methylmyosmine is a significant metabolite in the degradation pathway of nicotine, primarily generated by microbial action. Understanding its biological activity is crucial for elucidating nicotine metabolism and potential therapeutic applications. This article reviews the biochemical pathways involving this compound, its enzymatic interactions, and implications for health and disease.
Biochemical Pathway
This compound is produced from (S)-6-hydroxynicotine through the action of specific oxidases. The enzyme responsible for this conversion, known as this compound oxidase, catalyzes the oxidation of 6-hydroxynicotine, leading to the formation of this compound, which subsequently hydrolyzes to 6-hydroxypseudooxynicotine .
The following table summarizes the key enzymes involved in the metabolic pathway of nicotine to this compound:
| Enzyme | Substrate | Product | Organism |
|---|---|---|---|
| 6-Hydroxy-L-nicotine oxidase | 6-Hydroxy-L-nicotine | This compound | Various bacteria |
| NctB (flavin adenine dinucleotide-containing oxidase) | (S)-6-hydroxynicotine | This compound | Shinella sp. strain HZN7 |
| Pno (pseudooxynicotine dehydrogenase) | 6-Hydroxypseudooxynicotine | 6-Hydroxy-3-succinoyl-semialdehyde-pyridine | Pseudomonas spp. |
Biological Activity and Pharmacological Implications
Research indicates that this compound may play a role in modulating neurological functions due to its structural similarities with nicotine and other nicotinic compounds. It has been suggested that metabolites like cotinine, derived from nicotine metabolism, might enhance cognitive function and offer neuroprotective effects . However, the specific effects of this compound on cognition remain less explored.
Case Studies
Enzymatic Activity
The enzymatic conversion of nicotine into this compound involves complex interactions with various microbial enzymes. The kinetic parameters of the NctB enzyme indicate a high affinity for (S)-6-hydroxynicotine (Km = 0.019 mM), suggesting that it is a key player in the degradation pathway .
属性
IUPAC Name |
5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKCPAYDQWMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680656 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-57-4 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













